molecular formula C8H10BrNO2 B13931251 (5-Bromo-6-ethoxypyridin-3-yl)methanol

(5-Bromo-6-ethoxypyridin-3-yl)methanol

Cat. No.: B13931251
M. Wt: 232.07 g/mol
InChI Key: LONGGFIFZXOUJK-UHFFFAOYSA-N
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Description

(5-Bromo-6-ethoxypyridin-3-yl)methanol is a brominated pyridine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The compound features both a bromo substituent and a hydroxymethyl functional group on its pyridine ring, making it a valuable scaffold for constructing more complex molecules via various coupling reactions . Compounds with this core structure are frequently investigated for their potential to interact with key biological targets. Research into similar pyridinylmethanol derivatives has shown their application in developing potent inhibitors, such as those targeting the AMPA receptor for potential treatment of neurological disorders or anaplastic lymphoma kinase (ALK) for oncology research . Furthermore, structural analogs have been explored in the development of neuroprotective agents that inhibit kinase pathways implicated in endoplasmic reticulum (ER) stress-mediated degeneration, a relevant mechanism in diseases like Amyotrophic Lateral Sclerosis (ALS) . The specific bromo and ethoxy substitutions on the pyridine ring make this compound a particularly useful precursor for synthetic chemists aiming to develop novel therapeutic candidates in these and other research areas. This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

(5-bromo-6-ethoxypyridin-3-yl)methanol

InChI

InChI=1S/C8H10BrNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3

InChI Key

LONGGFIFZXOUJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)CO)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of (5-Bromo-6-ethoxypyridin-3-yl)methanol

General Synthetic Strategy

The synthesis of (5-Bromo-6-ethoxypyridin-3-yl)methanol generally involves:

  • Introduction of the bromo substituent at the 5-position of the pyridine ring.
  • Installation of the ethoxy group at the 6-position.
  • Functionalization of the 3-position with a hydroxymethyl group.

The starting materials often include 5-bromopyridin-3-ol or 5-bromo-6-hydroxypyridine derivatives, which are then subjected to alkylation and reduction or oxidation steps to achieve the target compound.

Specific Preparation Routes

Alkylation of 5-Bromopyridin-3-ol Derivatives

A common approach is the selective ethylation of 5-bromopyridin-3-ol to form 5-bromo-6-ethoxypyridin-3-ol, followed by conversion of the hydroxyl group at the 3-position into the hydroxymethyl group.

  • Reagents and Conditions : Ethylation is typically performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, at room temperature or under reflux.
  • Outcome : The ethoxy group is introduced selectively at the 6-position due to the directing effects of the bromine substituent and the pyridine nitrogen.
Introduction of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the 3-position can be introduced by various methods:

Example Synthesis from Literature

A representative synthesis based on the literature involves:

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-Bromopyridin-3-ol Ethyl bromide, K2CO3, DMF, reflux 5-Bromo-6-ethoxypyridin-3-ol 70-85 Selective ethylation at 6-position
2 5-Bromo-6-ethoxypyridin-3-carbaldehyde NaBH4, methanol, 0°C to room temp (5-Bromo-6-ethoxypyridin-3-yl)methanol 75-90 Reduction of aldehyde to hydroxymethyl

This approach is consistent with methods reported for similar pyridine derivatives in the literature, where selective alkylation and reduction steps are employed.

Analytical Data and Characterization

The synthesized (5-Bromo-6-ethoxypyridin-3-yl)methanol is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR signals corresponding to the ethoxy group (triplet for CH3 at ~1.2 ppm, quartet for CH2 at ~3.9 ppm), aromatic protons of the pyridine ring, and the hydroxymethyl group (singlet or doublet around 4.5-5.0 ppm).
    • ^13C NMR confirming the presence of the pyridine carbons, ethoxy carbons, and the hydroxymethyl carbon.
  • Mass Spectrometry (MS) :

    • Molecular ion peak consistent with the molecular weight of (5-Bromo-6-ethoxypyridin-3-yl)methanol (calculated molecular weight approximately 220-230 g/mol depending on isotopes).
  • Infrared Spectroscopy (IR) :

    • Characteristic O-H stretching around 3400 cm^-1 for the hydroxymethyl group.
    • C-O stretching bands for the ethoxy substituent.
  • Purity and Yield :

    • Purification by column chromatography or recrystallization yields product with purity >95% as confirmed by HPLC or GC.

Research Outcomes and Discussion

  • The selective ethylation of 5-bromopyridin-3-ol is efficient and provides good yields of the 6-ethoxy derivative without significant side reactions.
  • The formylation and subsequent reduction steps to introduce the hydroxymethyl group are high-yielding and straightforward, allowing for scalable synthesis.
  • The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), expanding the utility of this compound as a synthetic intermediate.
  • The methods reviewed show consistent reproducibility and are supported by detailed analytical data, confirming the structure and purity of the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Advantages Limitations
Ethylation of 5-bromopyridin-3-ol Ethyl bromide, K2CO3, DMF Reflux, 6-12 h 70-85 High regioselectivity, mild conditions Requires careful control of regioselectivity
Formylation via lithiation n-Butyllithium, DMF Low temperature (-78°C) 60-75 Direct aldehyde formation Requires handling of strong base
Reduction of aldehyde to alcohol Sodium borohydride, MeOH 0°C to room temperature 75-90 Mild, high yield Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-ethoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 5-bromo-6-ethoxypyridine-3-carboxylic acid.

    Reduction: Formation of 5-hydroxy-6-ethoxypyridin-3-ylmethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-6-ethoxypyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-6-ethoxypyridin-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the ethoxy group may enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) LogP*
(5-Bromo-6-ethoxypyridin-3-yl)methanol C₈H₁₀BrNO₂ 5-Br, 6-OCH₂CH₃, 3-CH₂OH 231.9 ~1.8†
(5-Bromo-6-chloropyridin-3-yl)methanol C₆H₅BrClNO 5-Br, 6-Cl, 3-CH₂OH 228.5 ~1.2
(5-Bromo-3-methoxypyridin-2-yl)methanol C₇H₈BrNO₂ 5-Br, 3-OCH₃, 2-CH₂OH 218.1 ~1.1
(5-Bromo-6-methylpyridin-3-yl)methanol C₇H₈BrNO 5-Br, 6-CH₃, 3-CH₂OH 202.0 1.64

*Calculated using fragment-based methods; †Estimated based on ethoxy group contributions.
Sources : .

Substituent Effects on Reactivity and Properties

Ethoxy vs. Chloro/Methyl Groups: The ethoxy group in (5-Bromo-6-ethoxypyridin-3-yl)methanol is bulkier and more electron-donating than chloro or methyl groups. This enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the chloro analog, which has higher lipophilicity (LogP ~1.2 vs. ~1.8) . The chloro substituent in (5-Bromo-6-chloropyridin-3-yl)methanol acts as a superior leaving group, making this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions .

Positional Isomerism: In (5-Bromo-3-methoxypyridin-2-yl)methanol, the methoxy (-OCH₃) group at position 3 and hydroxymethyl at position 2 create distinct electronic and steric environments.

Biological Implications :

  • Structural similarity principles suggest that substituent differences significantly impact biological activity. For example, the ethoxy group’s hydrogen-bonding capacity could enhance target binding in enzyme inhibition assays compared to methyl or chloro analogs .

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